Cas no 1097256-63-7 (6-amino-5-bromo-4-pyrimidinecarboxylic Acid)

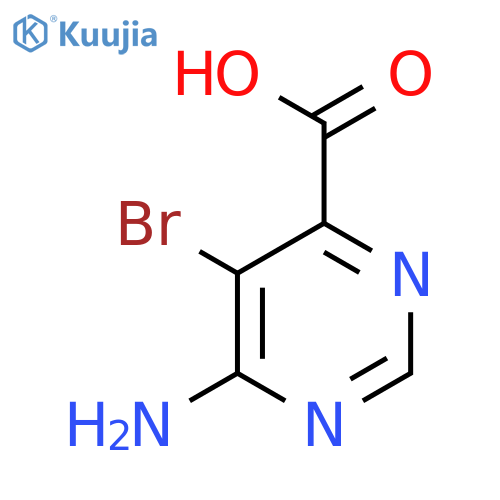

1097256-63-7 structure

商品名:6-amino-5-bromo-4-pyrimidinecarboxylic Acid

6-amino-5-bromo-4-pyrimidinecarboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 6-amino-5-bromo-4-pyrimidinecarboxylic Acid

- DB-414569

- EN300-5756325

- 1097256-63-7

- SCHEMBL13472454

- 6-amino-5-bromopyrimidine-4-carboxylic acid

-

- インチ: InChI=1S/C5H4BrN3O2/c6-2-3(5(10)11)8-1-9-4(2)7/h1H,(H,10,11)(H2,7,8,9)

- InChIKey: DWDVNEPSGPUPBD-UHFFFAOYSA-N

- ほほえんだ: C1=NC(=C(C(=N1)N)Br)C(=O)O

計算された属性

- せいみつぶんしりょう: 216.94869g/mol

- どういたいしつりょう: 216.94869g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 166

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 89.1Ų

6-amino-5-bromo-4-pyrimidinecarboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-5756325-0.5g |

6-amino-5-bromopyrimidine-4-carboxylic acid |

1097256-63-7 | 95.0% | 0.5g |

$823.0 | 2025-03-15 | |

| Enamine | EN300-5756325-2.5g |

6-amino-5-bromopyrimidine-4-carboxylic acid |

1097256-63-7 | 95.0% | 2.5g |

$1680.0 | 2025-03-15 | |

| Enamine | EN300-5756325-5.0g |

6-amino-5-bromopyrimidine-4-carboxylic acid |

1097256-63-7 | 95.0% | 5.0g |

$2485.0 | 2025-03-15 | |

| Enamine | EN300-5756325-10.0g |

6-amino-5-bromopyrimidine-4-carboxylic acid |

1097256-63-7 | 95.0% | 10.0g |

$3683.0 | 2025-03-15 | |

| Enamine | EN300-5756325-0.1g |

6-amino-5-bromopyrimidine-4-carboxylic acid |

1097256-63-7 | 95.0% | 0.1g |

$755.0 | 2025-03-15 | |

| Enamine | EN300-5756325-0.05g |

6-amino-5-bromopyrimidine-4-carboxylic acid |

1097256-63-7 | 95.0% | 0.05g |

$719.0 | 2025-03-15 | |

| Enamine | EN300-5756325-1.0g |

6-amino-5-bromopyrimidine-4-carboxylic acid |

1097256-63-7 | 95.0% | 1.0g |

$857.0 | 2025-03-15 | |

| Enamine | EN300-5756325-0.25g |

6-amino-5-bromopyrimidine-4-carboxylic acid |

1097256-63-7 | 95.0% | 0.25g |

$789.0 | 2025-03-15 |

6-amino-5-bromo-4-pyrimidinecarboxylic Acid 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

1097256-63-7 (6-amino-5-bromo-4-pyrimidinecarboxylic Acid) 関連製品

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量